

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole molecular weight

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Compound of Interest

Compound Name: (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

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An In-Depth Guide to the Molecular Weight of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

This technical guide provides a detailed breakdown of the molecular weight of the chemical compound **(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole**. The information is intended for researchers, scientists, and professionals in the field of drug development who require precise data for experimental and analytical purposes.

Molecular Composition and Weight

The molecular formula for **(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole** is $C_{13}H_{16}BrNO$.^{[1][2][3]} The molecular weight is a critical parameter in various scientific calculations, including stoichiometry, solution preparation, and analytical characterization. The experimentally determined and calculated molecular weight of this compound is approximately 282.18 g/mol .^[2]

Elemental Contribution to Molecular Weight

The total molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The table below details the contribution of each element to the overall molecular weight.

Element	Symbol	Atomic Count	Standard Atomic Weight (g/mol)	Total Contribution (g/mol)
Carbon	C	13	12.011	156.143
Hydrogen	H	16	1.008	16.128
Bromine	Br	1	79.904[4][5][6]	79.904
Nitrogen	N	1	14.007[7][8][9]	14.007
Oxygen	O	1	15.999[10][11] [12]	15.999
Total		282.181		

Experimental Protocols

The determination of the molecular weight of a compound like **(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole** typically involves mass spectrometry.

Mass Spectrometry for Molecular Weight Determination

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and confirm the molecular weight of the compound.

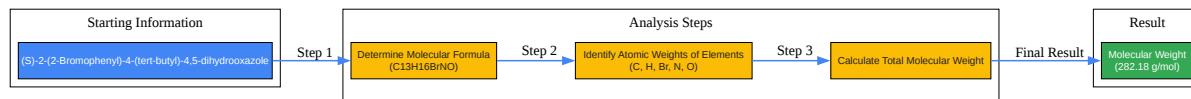
Methodology:

- Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Mass Analysis: The ionized molecules are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of ions at each m/z value.

- Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion ($[M+H]^+$ in positive ion mode). The molecular weight is calculated from this m/z value. The isotopic pattern of bromine (approximately equal abundance of ^{79}Br and ^{81}Br isotopes) will result in a characteristic M and M+2 isotopic cluster, which is a key signature for bromine-containing compounds.

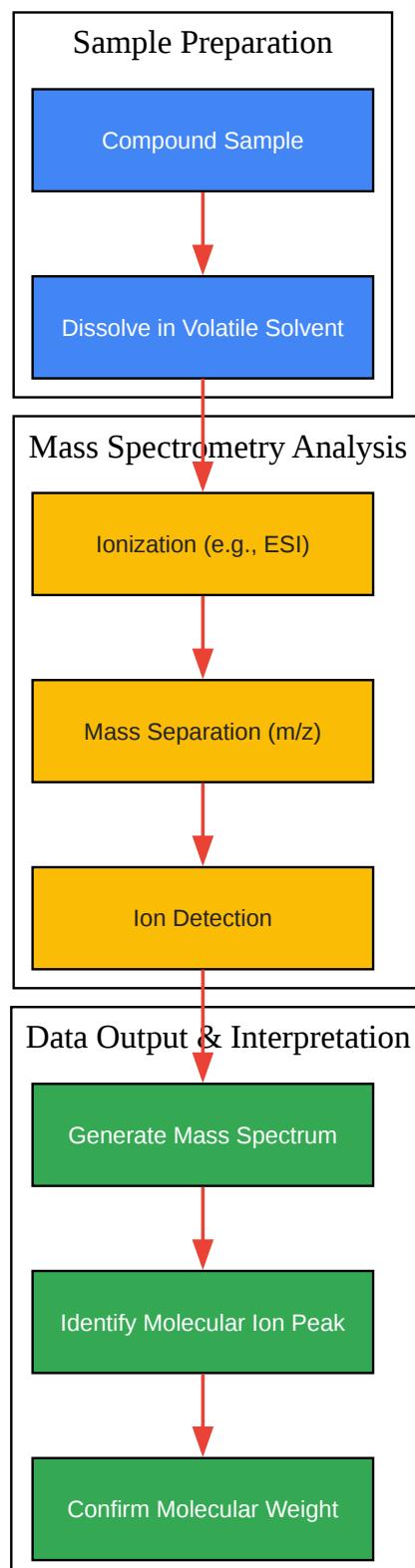
Diagrams

The following diagrams illustrate the logical workflow for determining the molecular weight and the conceptual signaling pathway for its application in a research context.



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Caption: Workflow for calculating the molecular weight.



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Caption: Mass spectrometry experimental workflow.

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